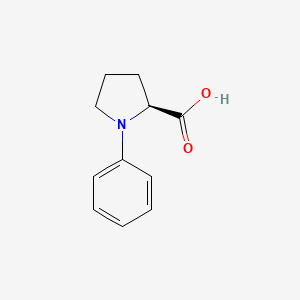
1-Phenylproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylproline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound features a phenyl group attached to the nitrogen atom of the proline ring, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylproline typically involves the cyclization of N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine under phase transfer catalysis conditions . This method allows for the efficient formation of the pyrrolidine ring, which is a characteristic feature of proline derivatives. The reaction is carried out in acetonitrile in the presence of potassium carbonate and triethylbenzylammonium chloride as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenylproline undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions to form corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the proline ring, leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, hydroxyl derivatives, and substituted phenylproline compounds, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1-Phenylproline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Phenylproline involves its interaction with specific molecular targets and pathways. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-phenylproline
- 3-substituted prolines
- N-acetylproline
Uniqueness
1-Phenylproline is unique due to the presence of the phenyl group attached to the nitrogen atom, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other proline derivatives and enhances its potential for various applications .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
(2S)-1-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
ZZMSDLWVAMNVOD-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















